Product packaging for H-Arg-Nle-Nle-ACC(Cat. No.:)

H-Arg-Nle-Nle-ACC

Cat. No.: B1516750
M. Wt: 660.8 g/mol
InChI Key: DNZAKFREBRYGDH-SGIIKHNDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Arg-Nle-Nle-ACC is a specialized peptide substrate designed for studying the activity of cysteine proteases, a class of enzymes involved in critical physiological and pathological processes . The core mechanism of this compound relies on the ACC (7-Amino-4-Carbamoylmethylcoumarin) moiety, which is a fluorogenic group. Upon enzymatic cleavage by a target protease at the recognition site, the ACC group is released, producing a measurable fluorescent signal that allows researchers to monitor enzyme kinetics and activity in real-time . The sequence is engineered with Arg (Arginine) at the P1 position to target trypsin-like proteases that recognize basic residues . The incorporation of two Nle (Norleucine) residues provides a hydrophobic backbone. Norleucine is an isomer of leucine used in peptide engineering to enhance metabolic stability and alter binding properties without significantly changing the side chain's size and hydrophobicity . This substrate is invaluable for profiling protease specificity , high-throughput screening of enzyme inhibitors , and studying intracellular proteolytic pathways. It is supplied for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48N8O8 B1516750 H-Arg-Nle-Nle-ACC

Properties

Molecular Formula

C31H48N8O8

Molecular Weight

660.8 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C29H44N8O6.C2H4O2/c1-3-5-9-21(27(41)35-18-11-12-19-17(14-24(31)38)15-25(39)43-23(19)16-18)37-28(42)22(10-6-4-2)36-26(40)20(30)8-7-13-34-29(32)33;1-2(3)4/h11-12,15-16,20-22H,3-10,13-14,30H2,1-2H3,(H2,31,38)(H,35,41)(H,36,40)(H,37,42)(H4,32,33,34);1H3,(H,3,4)/t20-,21-,22-;/m0./s1

InChI Key

DNZAKFREBRYGDH-SGIIKHNDSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

sequence

RXX

Origin of Product

United States

Synthetic Strategies and Analytical Verification of H Arg Nle Nle Acc

Solid-Phase Peptide Synthesis Methodologies for H-Arg-Nle-Nle-ACC

The peptide backbone of this compound is constructed using Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield. peptide.com This methodology allows for the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin, simplifying the purification process by allowing excess reagents and soluble by-products to be removed by simple filtration and washing. peptide.comgoogle.com The most common strategy for synthesizing a C-terminal amide-like structure, such as the one formed with ACC, is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. mdpi.com

The synthesis begins with a suitable resin, often a Rink Amide resin, which upon cleavage yields a C-terminal amide. nih.govresearchgate.net In the specific case of this compound, the synthesis can be adapted by first attaching the ACC fluorophore to the resin, as will be discussed in the following section. researchgate.net The peptide chain is then elongated from the C-terminus to the N-terminus (Nle to Arg).

A typical Fmoc-SPPS cycle involves two main steps: deprotection and coupling, repeated for each amino acid in the sequence. peptide.comgoogle.com

Deprotection: The temporary Fmoc protecting group on the Nα-amine of the resin-bound amino acid is removed. This is typically achieved using a solution of a secondary amine, such as 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.commdpi.com

Coupling: The next Nα-Fmoc-protected amino acid is activated and coupled to the newly freed amine of the growing peptide chain. Common coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often in the presence of a base like N,N-diisopropylethylamine (DIPEA). chapman.eduiiitd.edu.in Alternatively, carbodiimide (B86325) activators such as N,N'-diisopropylcarbodiimide (DIC) can be used with an additive like OxymaPure (ethyl (hydroxyimino)cyanoacetate). mdpi.com

Side-chain protecting groups are crucial for preventing unwanted reactions. For the synthesis of this compound, the side chains of Arginine and the N-terminal amine must be protected. The non-proteinogenic amino acid Norleucine (Nle) has an unreactive, linear alkyl side chain and does not require protection. pnas.org The guanidinium (B1211019) group of Arginine is highly basic and requires a robust protecting group to prevent side reactions, such as δ-lactam formation. mdpi.com Commonly used protecting groups for Arginine in Fmoc-SPPS include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). peptide.commdpi.com

Table 1: Generalized Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

Step Procedure Reagents & Solvents Purpose
1. Resin Swelling The resin is swollen in a suitable solvent. Dichloromethane (DCM), N,N-Dimethylformamide (DMF) To allow reagents to access the reactive sites on the resin. researchgate.net
2. Fmoc Deprotection The Nα-Fmoc group is removed from the terminal amino acid. 20% piperidine in DMF To expose the free amine for the next coupling reaction. mdpi.com
3. Washing The resin is washed multiple times. DMF, Isopropyl alcohol (IPA) To remove excess deprotection reagent and by-products. google.com
4. Coupling The next Fmoc-protected amino acid is activated and added. Fmoc-amino acid, Coupling agent (e.g., HCTU, DIC/Oxyma), Base (e.g., DIPEA) in DMF To form a new peptide bond, elongating the peptide chain. mdpi.comchapman.edu
5. Washing The resin is washed again. DMF, DCM To remove excess reagents and soluble by-products. google.com
6. Repeat Steps 2-5 are repeated until the full peptide sequence is assembled. N/A To build the desired peptide sequence. peptide.com

Post-Synthetic Modification and Coupling Techniques for 7-Amino-4-methylcoumarin (B1665955) (ACC) Labeling

The fluorophore in this compound is 7-amino-4-carbamoylmethylcoumarin, a derivative of coumarin (B35378) used to create fluorogenic substrates for proteases. researchgate.netrsc.org The principle of these substrates is that the fluorescence of the coumarin is significantly quenched when it is part of an amide linkage within the peptide. iris-biotech.de Upon enzymatic cleavage of this specific amide bond, the free amino-coumarin is released, resulting in a substantial increase in fluorescence. iris-biotech.debertin-bioreagent.com

The most efficient strategy for synthesizing the ACC-labeled peptide is to first anchor the fluorophore to the solid support and then assemble the peptide chain onto it. researchgate.net This approach avoids potential side reactions and purification difficulties associated with coupling the fluorophore to a fully assembled peptide in solution.

The synthesis begins with the preparation of H₂N-ACC-resin. This can be achieved by coupling Fmoc-protected 7-amino-4-carbamoylmethylcoumarin (Fmoc-ACC-OH) to an amino-functionalized resin, such as a Rink Amide resin. researchgate.net The synthesis of Fmoc-ACC itself is a prerequisite step. researchgate.net

Once Fmoc-ACC is attached to the resin, the Fmoc group is removed using standard deprotection conditions (e.g., 20% piperidine in DMF) to expose the amino group of the coumarin. researchgate.net From this point, the peptide chain (H-Arg-Nle-Nle-) is synthesized sequentially onto the ACC-resin using the Fmoc-SPPS cycles described previously. The order of addition is:

Coupling of Fmoc-Nle-OH.

Deprotection.

Coupling of Fmoc-Nle-OH.

Deprotection.

Coupling of Fmoc-Arg(Pbf)-OH.

Deprotection.

After the final deprotection of the N-terminal Arginine, the fully assembled, resin-bound peptide is complete. The final step is the cleavage of the peptide from the resin and simultaneous removal of the Arginine side-chain protecting group (Pbf). This is accomplished by treating the resin with a strong acid cocktail, typically containing 95% Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. iiitd.edu.in The crude peptide is then precipitated with cold diethyl ether, collected, and prepared for purification. mdpi.com

Spectroscopic and Chromatographic Methods for Purity Assessment and Structural Elucidation of this compound

Following synthesis and cleavage, the crude peptide product is a mixture containing the target molecule as well as various impurities, such as deletion sequences or fragments from incomplete reactions. oup.com Therefore, rigorous purification and analysis are required to isolate this compound and verify its structure and purity.

Chromatographic Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for both the purification and final purity analysis of synthetic peptides. pnas.org

Purification: The crude peptide is dissolved and injected onto a preparative RP-HPLC column, typically a C18 column. pnas.org The separation is based on the hydrophobicity of the components. A gradient elution is employed, using a mobile phase consisting of an aqueous solvent (A, often 0.1% TFA in water) and an organic solvent (B, often 0.1% TFA in acetonitrile). pnas.orgwaters.com The concentration of solvent B is gradually increased, and fractions are collected as they elute. Fractions containing the peptide of interest are identified, pooled, and lyophilized to obtain the purified product. pnas.org

Purity Assessment: The purity of the final lyophilized product is assessed using analytical RP-HPLC with the same column and solvent system. The peptide is considered pure if its chromatogram shows a single major peak, typically with a purity of >95% as determined by the peak area. pnas.org

In some cases, for very complex mixtures, orthogonal purification methods like ion-exchange chromatography may be used as an initial step before RP-HPLC. nih.gov

Spectroscopic Methods

To confirm that the purified product is indeed this compound, spectroscopic methods are employed.

Mass Spectrometry (MS): This is the most critical analytical tool for confirming the identity of a synthetic peptide. chapman.edu Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to measure the molecular weight of the peptide. chapman.eduacs.org The experimentally determined mass must match the calculated theoretical mass. The calculated molecular weight for this compound (C₃₁H₄₈N₈O₅, note: PubChem lists a different formula and includes an acetic acid salt) is 632.8 g/mol for the free peptide. The value found in the PubChem database for the acetate (B1210297) salt (C₃₁H₄₈N₈O₅ · C₂H₄O₂) is 660.8 g/mol . nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine analysis, ¹H and ¹³C NMR can provide detailed structural information, confirming the presence of all expected amino acid residues and the coumarin moiety. acs.org

Fluorescence Spectroscopy: The photophysical properties of the intact fluorogenic substrate can be characterized by measuring its fluorescence excitation and emission spectra. While the primary utility of the ACC fluorophore is the increase in fluorescence upon cleavage, the intact peptide possesses its own characteristic, albeit quenched, fluorescence profile. iris-biotech.deresearchgate.net For related AMC-amides, the intact substrate fluoresces weakly at shorter wavelengths (approx. 330/390 nm), while the cleaved product shows a red-shifted and much stronger fluorescence. iris-biotech.de

Table 2: Analytical Methods for Verification of this compound

Technique Purpose Expected Result
Analytical RP-HPLC Purity Assessment A single major peak in the chromatogram, with an integrated area of >95%. pnas.org
Mass Spectrometry (ESI-MS or MALDI-TOF) Identity Confirmation The measured molecular weight matches the calculated theoretical mass of the peptide. chapman.edu
NMR Spectroscopy Detailed Structural Elucidation Spectra consistent with the covalent structure of the molecule, showing all expected residues. acs.org

Enzymatic Hydrolysis and Kinetic Profiling of H Arg Nle Nle Acc

Identification of Target Proteases Exhibiting Hydrolytic Activity Towards H-Arg-Nle-Nle-ACC

The specific sequence of this compound, featuring a basic residue (Arginine) at the P1 position followed by two hydrophobic, non-natural norleucine residues at P2 and P3, makes it a target for specific classes of proteases. Research into protease specificity using positional scanning synthetic combinatorial libraries (PS-SCL) and individual fluorogenic peptides has identified several proteases that are likely to hydrolyze this substrate.

Key proteases capable of cleaving substrates with these characteristics include:

Cathepsin B: This lysosomal cysteine protease is a primary candidate for hydrolyzing this compound. Studies on the subsite specificity of cathepsin B show a strong preference for basic amino acids like Arginine (Arg) and Lysine (Lys) at the S1 subsite, which accommodates the P1 residue of the substrate. hzdr.de Furthermore, the S2 subsite of cathepsin B displays a preference for hydrophobic amino acids. hzdr.de Positional scanning analyses have confirmed that cathepsin B can accommodate a wide range of amino acids at the P3 and P4 positions. hzdr.de

Trypsin-like Serine Proteases: This family of proteases is defined by its preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely Arginine and Lysine. Therefore, proteases such as trypsin itself, thrombin, and human kallikreins (hKs) are potential catalysts for the hydrolysis of this compound. For instance, kallikreins hK4, hK5, and hK6 show a trypsin-like specificity with a strong preference for P1-Arg. nih.gov Similarly, studies on thrombin reveal a tolerance for various residues at the P2 and P3 positions, provided the P1-Arg/Lys is present. rsc.org

Other Kallikreins: Some human kallikreins, like hK10 and hK11, exhibit dual specificity, hydrolyzing peptide bonds after both basic (Arg, Lys) and aliphatic/hydrophobic residues (Nle, Met, Ala). nih.gov This suggests they could potentially interact with and cleave the this compound substrate.

The use of norleucine (Nle) in the peptide sequence is common in substrate design to avoid oxidation that can occur with methionine, for which it serves as an isostere. nih.gov Proteases that recognize methionine are therefore also likely to recognize norleucine.

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, k꜀ₐₜ, k꜀ₐₜ/Kₘ) for this compound Hydrolysis

The efficiency of enzymatic hydrolysis of this compound by a target protease is quantified by the Michaelis-Menten kinetic parameters. libretexts.orgpatsnap.com These include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of the substrate's affinity for the enzyme; the catalytic constant or turnover number (k꜀ₐₜ), which represents the number of substrate molecules converted to product per enzyme molecule per unit time; and the specificity constant (k꜀ₐₜ/Kₘ), which is the most effective measure of an enzyme's catalytic efficiency and substrate preference. pressbooks.pubyoutube.com

While specific kinetic data for the exact peptide this compound is not broadly published, data from analogous tetrapeptide-ACC substrates provide insight into the expected performance with relevant proteases like cathepsin B and various serine proteases. The hydrolysis of these substrates is monitored fluorimetrically, where the release of free ACC leads to a shift in emission wavelength to around 450-460 nm. nih.govhzdr.de

Below is a table of kinetic parameters for analogous substrates hydrolyzed by relevant proteases.

ProteaseSubstrateKₘ (μM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference
ThrombinAc-Nle-Lys-Pro-Arg-ACC3160 ± 80N/A6,680,000 ± 460,000 rsc.orgscispace.com
Neutrophil ElastaseAc-Nle(O-Bzl)-Met(O)₂-Oic-Abu-ACC0.28N/A~900-fold more specific than for PR3 nih.gov
Cathepsin B (Human)Ac-His-Arg-Leu-Arg-ACCN/AN/ASpecific activity reported hzdr.de
Cathepsin B (Human)Ac-His-Arg-Tyr-Arg-ACCN/AN/ASpecific activity reported hzdr.de

N/A: Data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.

Analysis of Protease Subsite Specificity (S1, S2, S3, S4) through this compound and Analogues

The interaction between a protease and its substrate is governed by the fit of the substrate's amino acid side chains (P4, P3, P2, P1) into the corresponding binding pockets (subsites S4, S3, S2, S1) of the enzyme. hzdr.de The hydrolysis of this compound and its analogues is a powerful tool for mapping these subsite preferences.

S1 Subsite Specificity : The P1 Arginine in this compound targets proteases with a deep S1 pocket that has a negatively charged residue (e.g., Aspartate) at its base, which can form a salt bridge with the positively charged guanidinium (B1211019) group of Arginine. This is a hallmark of trypsin-like serine proteases and cysteine proteases like cathepsin B. hzdr.denih.gov

S2 Subsite Specificity : The P2 Norleucine residue suggests a preference for a hydrophobic S2 pocket. For cathepsin B, the S2 subsite is large and hydrophobic, readily accommodating residues like Leucine (B10760876), Isoleucine, or Norleucine. hzdr.de In some drug-resistant HIV protease variants, a preference for Norleucine at P1 has been noted, with the S2 subsite also showing a preference for hydrophobic residues like Valine over Alanine. nih.gov

S3 and S4 Subsite Specificity : The P3 Norleucine and the assumed P4 residue (often an acyl group like Benzoyl or Acetyl in synthetic substrates, or another amino acid) interact with the S3 and S4 subsites. caymanchem.com These subsites are generally more solvent-exposed and less specific than S1 and S2. For many proteases, including cathepsin B and several kallikreins, the S3 and S4 specificities are broad, accommodating a variety of residues. hzdr.denih.gov For example, studies on KSHV protease with ACC substrates showed a preference for Tyr at P4 and Val at P3, but substitutions were tolerated. pnas.org

The use of substrate libraries where P4, P3, or P2 positions are systematically varied while P1-Arg is fixed would provide a detailed map of the subsite preferences for any given protease acting on an this compound backbone.

Influence of Environmental Factors (e.g., pH, ionic strength) on this compound Hydrolysis Kinetics

pH : The effect of pH on hydrolysis is typically represented by a bell-shaped curve, with an optimal pH at which the enzyme exhibits maximum activity. For cysteine proteases like cathepsin B, the catalytic mechanism depends on a Cys-His ion pair in the active site. The nucleophilicity of the cysteine thiol is pH-dependent, and cathepsin B generally functions optimally under mildly acidic conditions (pH ~5.0-6.0), consistent with its lysosomal localization. hzdr.de In contrast, serine proteases like trypsin have a different catalytic triad (B1167595) (Ser-His-Asp) and typically exhibit optimal activity at neutral to slightly alkaline pH (pH ~7.5-8.5). researchgate.net Studies on hyaluronidase (B3051955) have shown that its activity has a maximum at pH 4 but significant activity can be maintained up to pH 9. nih.gov The rate of hydrolysis can be expressed as a combination of alkaline, neutral, and acid contributions. rsc.org

Ionic Strength : The ionic strength of the buffer can influence electrostatic interactions between the enzyme and the substrate. For a substrate like this compound with a positively charged P1 residue, increasing ionic strength can shield electrostatic interactions, potentially increasing the Kₘ and reducing the catalytic rate. However, for some reactions, moderate salt concentrations can be beneficial by stabilizing the enzyme or preventing non-specific aggregation. For instance, the hydrolysis of halopentamminechromium(III) ions is accelerated by certain salts due to ion-pair formation that stabilizes the transition state. cdnsciencepub.com Assays for HIV-1 and FIV proteases are often conducted in buffers containing 0.1 to 0.2 M NaCl to optimize activity. asm.org

Development and Optimization of H Arg Nle Nle Acc Based Assays

Principles of Fluorometric Assay Design Utilizing H-Arg-Nle-Nle-ACC

Fluorometric assays using substrates like this compound are based on the principle of fluorescence quenching and dequenching. The intact peptide substrate, where the ACC fluorophore is linked to the peptide chain via an amide bond, exhibits minimal fluorescence. researchgate.netnih.gov Enzymatic cleavage of this scissile bond by a protease liberates the free ACC molecule. researchgate.net This release from the quenching environment of the peptide results in a significant increase in fluorescence intensity, which can be monitored in real-time. researchgate.netbiorxiv.org

The design of these assays leverages the specificity of the protease for the peptide sequence. The H-Arg-Nle-Nle sequence is designed to be recognized and cleaved by a target protease. The choice of amino acids, including the unnatural amino acid norleucine (Nle), is critical for conferring selectivity towards the protease of interest while minimizing cleavage by other proteases that may be present in a biological sample. uio.nonih.gov The ACC fluorophore itself offers advantages over traditionally used fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC), including a higher quantum yield, which contributes to greater assay sensitivity. acs.orgresearchgate.net This enhanced fluorescence allows for the use of lower substrate and enzyme concentrations. researchgate.net

The basic components of such an assay system include:

The fluorogenic substrate: this compound.

The target protease: The enzyme whose activity is to be measured.

A suitable buffer system: To maintain optimal pH and ionic strength for enzyme activity.

A fluorometer: To excite the sample at the appropriate wavelength (typically around 350-380 nm for ACC) and measure the emission of the liberated fluorophore (around 450-460 nm). nih.govplos.org

The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, to the activity of the protease under investigation. nih.gov

Methodological Approaches for Assay Sensitivity, Reproducibility, and Robustness Optimization

Optimizing fluorometric assays is crucial for generating reliable and high-quality data. dispendix.com Key parameters to consider for enhancing sensitivity, reproducibility, and robustness include reagent concentrations, incubation conditions, and liquid handling techniques. dispendix.com

Sensitivity:

Substrate Concentration: The concentration of this compound should be carefully optimized. While higher concentrations can lead to a stronger signal, they can also cause substrate inhibition or high background fluorescence. Determining the Michaelis-Menten constant (Km) for the substrate with the target enzyme allows for the selection of a substrate concentration that ensures the reaction velocity is sensitive to changes in enzyme activity. plos.org

Enzyme Concentration: The amount of protease should be titrated to ensure the reaction proceeds at a measurable rate within a reasonable timeframe. For highly sensitive assays, picomolar or even femtomolar concentrations of the enzyme may be detectable. nih.gov

Fluorophore Choice: As mentioned, ACC provides a higher quantum yield than AMC, inherently increasing the potential sensitivity of the assay. acs.orgresearchgate.net

Reproducibility:

Liquid Handling: Consistent and accurate dispensing of all reagents is paramount to minimize well-to-well and plate-to-plate variability. dispendix.com Automated liquid handling systems can significantly improve reproducibility compared to manual pipetting. dispendix.com

Mixing: Thorough mixing of assay components is essential to ensure a homogeneous reaction.

Temperature and Incubation Time: Maintaining a constant temperature is critical as enzyme kinetics are highly temperature-dependent. Incubation times should be standardized across all experiments. dispendix.com

Robustness:

Buffer Composition: The buffer pH, ionic strength, and the presence of any necessary cofactors or additives (like detergents to prevent aggregation) should be optimized and kept consistent. mdpi.com

Interfering Substances: Potential for interference from compounds in a screening library or biological matrix should be assessed. Colored or fluorescent compounds can interfere with the assay readout. researchgate.net Using red-shifted fluorophores can sometimes mitigate this issue. researchgate.net

Assay Stability: The stability of the reagents over time, especially the enzyme and substrate, should be evaluated to ensure consistent performance throughout a screening campaign.

A systematic approach, often involving a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple parameters and their interactions to identify the optimal assay conditions.

Adaptations of this compound Assays for High-Throughput Screening Methodologies

The principles of the this compound assay are well-suited for adaptation to high-throughput screening (HTS) formats, which are essential in drug discovery for testing large compound libraries. bmglabtech.comresearchgate.net

Miniaturization:

Assays are typically miniaturized from standard cuvettes to 96-, 384-, or even 1536-well microplates to reduce reagent consumption and increase throughput. plos.org This requires precise liquid handling of small volumes. dispendix.com

Automation:

Robotics and automated liquid handling stations are employed for plate preparation, compound addition, and reagent dispensing to ensure speed, accuracy, and reproducibility. bmglabtech.com

Data Acquisition and Analysis:

Microplate readers capable of rapid fluorescence detection are used to measure the signal from each well. plos.org Integrated software is used for data acquisition, processing, and hit identification.

Assay Format:

The assay is typically run as a single-reagent, "add-and-read" format, which is ideal for HTS. tandfonline.comresearchgate.net This involves combining the enzyme, substrate, and test compound in the well and monitoring the fluorescence over time (kinetic mode) or at a single endpoint.

Key Considerations for HTS Adaptation:

Z'-factor: This statistical parameter is used to assess the quality and robustness of an HTS assay. A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative controls, making hit identification reliable. plos.org

Signal Stability: For endpoint assays, the fluorescence signal should be stable for a sufficient period to allow for plate reading. tandfonline.com

Compound Interference: As mentioned, compounds in screening libraries can interfere with the assay. Counter-screens are often employed to identify and eliminate false positives caused by fluorescence interference or non-specific enzyme inhibition. researchgate.netasm.org

Validation Paradigms for this compound Assay Performance

Before an this compound-based assay is used for routine screening or characterization, it must undergo a thorough validation process to ensure its performance is reliable and fit for purpose. amp.orgwoah.org The validation process establishes the performance characteristics of the assay. nih.gov

Key Validation Parameters:

Accuracy: This refers to the closeness of the measured value to the true value. It can be assessed by comparing results to a reference method or by using certified reference materials. amp.org In the context of an enzyme assay, this might involve confirming the kinetic parameters with an orthogonal method.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the standard deviation or coefficient of variation (CV) and is assessed at two levels:

Repeatability (Intra-assay precision): Variation within a single assay run. woah.org

Reproducibility (Inter-assay precision): Variation between different assay runs, on different days, or with different operators. dispendix.comwoah.org

Linearity and Range: The range of analyte concentrations (in this case, enzyme or inhibitor concentration) over which the assay provides results that are directly proportional to the concentration of the analyte in the sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest concentration of the enzyme that can be reliably detected, but not necessarily quantified with acceptable precision. amp.org

LOQ: The lowest concentration of the enzyme that can be quantitatively determined with acceptable precision and accuracy.

Specificity: The ability of the assay to measure the intended analyte (the activity of the target protease) in the presence of other components that may be expected to be present, such as other proteases or compounds in a complex mixture. nih.gov This is demonstrated by showing a lack of signal with non-target proteases. uio.no

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, substrate concentration). woah.org This provides an indication of its reliability during normal usage.

The validation process should be well-documented, and the results should demonstrate that the assay is suitable for its intended application. nih.gov

Applications of H Arg Nle Nle Acc in Mechanistic and Comparative Protease Research

Elucidation of Protease Active Site Architectures and Catalytic Mechanisms via H-Arg-Nle-Nle-ACC

The specific design of this compound allows it to serve as a precise probe for the S3, S2, and S1 subsites of a protease's active site. The hydrolysis of the peptide bond between the P1 Norleucine and the ACC moiety releases the fluorophore, enabling real-time monitoring of enzymatic activity. nih.gov Kinetic analysis of this reaction yields critical parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which together provide a measure of the enzyme's catalytic efficiency (kcat/Kₘ) for this particular sequence. pnas.org

The individual components of the substrate interact with corresponding pockets in the enzyme's active site:

P3 Arginine (Arg): The basic, positively charged side chain of Arginine at the P3 position is designed to interact with the S3 subsite. This allows for the investigation of proteases that have a binding preference for basic residues distal to the cleavage site. The interaction may involve salt bridges with acidic residues like Aspartate or Glutamate within the S3 pocket.

P2 Norleucine (Nle): The hydrophobic, aliphatic side chain of Norleucine at the P2 position probes the S2 subsite. Many proteases, including certain cysteine cathepsins, exhibit a preference for hydrophobic residues at this position. nih.gov The use of Nle, a non-oxidizable isostere of methionine, ensures substrate stability during assays.

P1 Norleucine (Nle): The presence of a second Norleucine residue at the P1 position targets the primary specificity (S1) pocket of the protease. While many proteases have a strong preference for specific residues at P1 (e.g., trypsin for Arg/Lys), others, such as certain human tissue kallikreins, can accommodate and cleave after aliphatic residues like Norleucine. nih.gov

By analyzing the efficiency with which a protease cleaves this compound, researchers can infer the specific chemical environment and structural features of its active site subsites. For instance, high catalytic efficiency would suggest a spacious, hydrophobic S1 pocket and an S2 pocket that can accommodate a similar residue, coupled with a potential affinity for basic residues at S3.

Table 1: Illustrative Substrate-Active Site Interactions for this compound

Substrate PositionAmino AcidProtease SubsitePotential Interacting Residues (Hypothetical)Type of Interaction
P3Arginine (Arg)S3Aspartic Acid, Glutamic AcidIonic Bonding (Salt Bridge)
P2Norleucine (Nle)S2Leucine (B10760876), Valine, PhenylalanineHydrophobic Interaction
P1Norleucine (Nle)S1Glycine, Alanine, ValineHydrophobic Interaction, van der Waals Forces

Comparative Enzymology Studies Using this compound to Differentiate Protease Subfamily Activities

The unique sequence of this compound makes it a valuable tool for comparative enzymology, enabling the differentiation of activities among closely related proteases. Different protease subfamilies exhibit distinct subsite preferences, and a substrate with a mixed-character sequence can act as a differential probe. nih.govnih.gov

For example, when used to screen a panel of proteases:

Trypsin-like Proteases: These enzymes typically show a strong preference for basic residues (Arg, Lys) at the P1 position. They would be expected to cleave this compound very inefficiently, if at all, due to the hydrophobic Nle residue at P1.

Chymotrypsin-like Proteases: These enzymes prefer large, hydrophobic residues (Phe, Tyr, Trp) at P1. Their activity on a P1-Nle substrate would depend on the specific topology of their S1 pocket.

Elastase-like Proteases: These prefer small, aliphatic residues (Ala, Val) at P1 and would likely show low activity.

Cathepsins and Kallikreins: This is where the substrate may show the most utility for differentiation. Cathepsin S, for instance, prefers hydrophobic residues like Val, Met, and Nle at the P2 position. nih.gov Certain kallikreins (e.g., hK10, hK11) display dual specificity, cleaving after both basic and aliphatic residues at P1. nih.gov Therefore, comparing the cleavage rates of this compound across different kallikreins and cathepsins could reveal subtle but significant differences in their active site specificities. nih.govuq.edu.au

Table 2: Hypothetical Comparative Activity Profile of Protease Subfamilies with this compound

Protease (Example)SubfamilyKnown P1 PreferenceHypothetical Relative Activity (%)
TrypsinTrypsin-like Serine ProteaseBasic (Arg, Lys)<1%
ChymotrypsinChymotrypsin-like Serine ProteaseLarge Hydrophobic (Phe, Tyr)5-10%
Kallikrein 10 (hK10)Kallikrein-related PeptidaseDual (Basic/Aliphatic) nih.gov85%
Cathepsin SCysteine CathepsinHydrophobic (varied)60%
Cathepsin BCysteine CathepsinBroad, prefers P2 Arg15%

Investigation of Allosteric Regulation and Enzyme-Substrate Interactions with this compound

Allosteric regulation, where binding of a molecule at a site distinct from the active site modulates enzyme activity, is a fundamental control mechanism for many proteases. psu.edunih.gov this compound can be employed as the reporter substrate in kinetic assays designed to identify and characterize allosteric modulators.

In a typical experiment, the initial rate of substrate hydrolysis is measured across a range of substrate concentrations, both in the absence and presence of a potential allosteric effector.

An allosteric inhibitor might cause a decrease in the enzyme's maximum velocity (Vmax) or an increase in its Kₘ for this compound, indicating that the inhibitor interferes with catalysis or substrate binding, respectively, without directly competing for the active site.

An allosteric activator would conversely lead to an increase in Vmax or a decrease in Kₘ.

The binding of the substrate itself can also be influenced by the enzyme's oligomeric state or by cooperative binding events, which are hallmarks of allostery. embopress.org For example, observing a sigmoidal (as opposed to hyperbolic) relationship between substrate concentration and reaction velocity could indicate homotropic allostery, where the binding of one substrate molecule to the enzyme (or an enzyme complex) influences the binding of subsequent substrate molecules. embopress.org These complex enzyme-substrate interactions can be effectively studied using the sensitive kinetic data obtained from the cleavage of this compound.

Utility of this compound in Probing Enzyme Variant and Mutant Activities

Site-directed mutagenesis is a powerful technique for studying enzyme structure-function relationships. This compound serves as an ideal substrate for quantifying the functional consequences of such mutations in proteases. frontierspartnerships.org By comparing the kinetic parameters (Kₘ and kcat) of a wild-type enzyme with those of its engineered variants, researchers can pinpoint the role of specific amino acid residues. nih.gov

Active Site Mutations: A mutation in the S1 pocket (e.g., replacing a small hydrophobic residue with a large charged one) would be expected to dramatically decrease the enzyme's ability to bind and cleave this compound, reflected in a large increase in Kₘ and/or a decrease in kcat. Similarly, mutating a key acidic residue in the S3 pocket could disrupt the interaction with the substrate's P3-Arginine, impairing binding. frontierspartnerships.org

Distal Mutations: Mutations far from the active site can also impact catalysis through allosteric mechanisms that alter the enzyme's conformational dynamics. psu.edu Detecting changes in the kinetics of this compound cleavage upon mutation of a distal residue provides evidence for such long-range communication within the protein structure.

This approach is crucial for understanding drug resistance, where mutations in viral proteases like HIV protease can alter substrate specificity and inhibitor binding, as well as for the general protein engineering of enzymes with novel properties.

Table 3: Hypothetical Kinetic Data for Probing Protease Variants with this compound

Enzyme VariantMutation LocationKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Wild-TypeN/A5010200,000
Mutant 1 (G190E)S1 Pocket5000.51,000
Mutant 2 (D95A)S3 Pocket250832,000
Mutant 3 (Y215F)Distal Allosteric Site120541,667

Advanced Methodological Integrations and Future Perspectives for H Arg Nle Nle Acc Research

Synergistic Application of H-Arg-Nle-Nle-ACC Assays with Structural Biology Techniques (e.g., X-ray Crystallography, NMR)

The integration of assays utilizing the fluorogenic substrate this compound with powerful structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy offers a profound understanding of protease-substrate interactions at an atomic level. This synergy is pivotal for deciphering the structure-function relationships of proteases, which in turn guides the rational design of more potent and selective inhibitors and probes.

X-ray Crystallography provides high-resolution, three-dimensional snapshots of a protease in complex with a substrate or inhibitor. While direct crystallization of an enzyme with a rapidly hydrolyzed substrate like this compound is challenging, the substrate's sequence can inform the design of non-hydrolyzable analogs or inhibitors for co-crystallization. researchgate.netresearchgate.net For instance, the structure of HIV-1 protease has been determined in complex with various inhibitors, revealing critical interactions within the active site. researchgate.netresearchgate.netnih.gov These crystal structures can elucidate why certain residues, like the P1 Arginine in this compound, are preferred by specific proteases. They can also reveal unexpected binding modes and conformational changes in the enzyme upon ligand binding. researchgate.netnih.gov For example, studies on HIV-1 protease have captured the enzyme in a "closed" conformation even when unliganded, a feature that influences substrate binding. researchgate.net

NMR Spectroscopy complements crystallography by providing dynamic information about protein-ligand interactions in solution, which is a more physiologically relevant environment. mdpi.comresearchgate.net 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are particularly useful for mapping the binding site of a ligand on a protease. mdpi.comnih.gov By comparing the HSQC spectra of a 15N-labeled protease in the absence and presence of a substrate analog like this compound, researchers can identify specific amino acid residues in the protease that are perturbed upon binding. mdpi.comnih.gov This chemical shift perturbation analysis helps to define the inhibitor's binding site and orientation. mdpi.com Furthermore, NMR can be used to study the conformational dynamics of the protease and how they are affected by substrate binding, offering insights that are not always apparent from static crystal structures. mdpi.compnas.org For example, NMR studies have been crucial in understanding the flexibility of the "flaps" of HIV-1 protease and its coupling to enzymatic activity. acs.org

The synergistic use of these techniques is powerful. Insights from this compound-based activity assays can guide the design of specific inhibitors for structural studies. The resulting crystal or NMR structures can then explain the observed specificity and activity, paving the way for the next cycle of inhibitor design.

Computational Modeling and Simulation Approaches for this compound-Protease Complexes (e.g., Molecular Docking, Molecular Dynamics)

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable tools for investigating the interactions between this compound and its target proteases at a molecular level. nih.govscialert.net These approaches provide a dynamic and energetic perspective that complements the static views from experimental structural methods.

Molecular Docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.govru.nl In the context of this compound, docking studies can be used to model how the peptide fits into the active site of a protease. scialert.net This can help to rationalize the observed substrate specificity. For example, docking could reveal favorable hydrogen bonding between the guanidinium (B1211019) group of the P1 Arginine and acidic residues in the S1 pocket of the protease, or hydrophobic interactions involving the Norleucine (Nle) residues in the S2 and S3 pockets. mdpi.com The process often starts with the crystal structure of the target protease. nih.govscialert.net Docking algorithms then explore various conformations and orientations of the ligand within the binding site, scoring them based on a force field to identify the most likely binding pose. ru.nl

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the protease-substrate complex over time. acs.orgplos.org Starting from a docked pose or a crystal structure, MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of both the protein and the ligand. plos.orgnih.gov These simulations can reveal:

Conformational Changes: How the protease structure adapts upon substrate binding. plos.org

Stability of Interactions: The persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation.

Solvent Effects: The role of water molecules in mediating protein-ligand interactions. acs.org

Binding Free Energies: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding affinity of the substrate for the protease. plos.org

MD simulations have been successfully applied to study various protease systems, including HIV-1 protease and the Dengue virus NS3 protease. acs.orgplos.org For instance, simulations of the Dengue virus NS3 protease have been used to explore its conformational landscape, which is crucial for understanding its flexibility and for virtual screening campaigns. plos.org These computational approaches are not only for understanding existing interactions but are also predictive, guiding the design of modified this compound derivatives with improved properties.

Design and Synthesis of Modified this compound Derivatives for Enhanced Specificity and Detection

The tetrapeptide this compound serves as a scaffold for the rational design and synthesis of novel derivatives with enhanced specificity and improved detection capabilities for various proteases. researchgate.netnih.govrsc.orgacs.org The core principle involves systematically modifying the peptide sequence and the fluorescent reporter group to optimize interactions with the target enzyme while minimizing off-target effects. tdx.cat

Peptide Sequence Modification:

The P1 to P4 positions of the peptide are key determinants of specificity. By substituting the natural and unnatural amino acids at these positions, researchers can fine-tune the substrate for a particular protease. plos.org The use of Hybrid Combinatorial Substrate Libraries (HyCoSuL) has proven to be a powerful method for determining the substrate specificity of proteases. researchgate.netrsc.orgplos.org These libraries contain tetrapeptides with a fixed P1 residue (e.g., Arginine) and a mixture of natural and unnatural amino acids at the other positions (P2, P3, P4). researchgate.netplos.org Screening these libraries against a target protease reveals the preferred amino acids at each subsite.

For example, studies on neutrophil serine protease 4 (NSP4) showed a preference for homocyclohexylalanine (hCha) at the P4 position. plos.orgnih.gov Similarly, for factor XIa, a coagulation protease, specific unnatural amino acids like L-Tyr(2,6-Cl2-Z) at P4 and L-His(Bzl) or L-Glu(Bzl) at P2 were found to confer high selectivity. acs.orgbizgeniusapp.com The incorporation of D-amino acids or other non-canonical amino acids can also enhance proteolytic stability and modulate activity. mdpi.com

Synthesis of Modified Derivatives:

The synthesis of these modified peptides is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. nih.govbham.ac.uknih.gov This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a resin support. bham.ac.uknih.gov The fluorescent reporter group, 7-amino-4-carbamoylmethylcoumarin (ACC), is coupled to the C-terminus of the peptide. nih.govrsc.org For creating activity-based probes (ABPs), the ACC group can be replaced with an electrophilic "warhead," such as a diphenyl phosphonate (B1237965), which forms a covalent bond with the active site of the protease. nih.gov These ABPs can also be tagged with biotin (B1667282) for affinity purification or a different fluorophore for multiplex imaging. nih.govnih.gov

Below is a table summarizing examples of modified peptide substrates and probes based on the principles of substrate engineering:

Parent Compound Modified Derivative Target Protease(s) Key Modification(s) Purpose of Modification Reference(s)
Peptide-ACCAc-hCha-Phe(guan)-Oic-Arg-ACCNeutrophil Serine Protease 4 (NSP4)Introduction of unnatural amino acids hCha, Phe(guan), and Oic.Increased catalytic efficiency and specificity. researchgate.netnih.gov
Peptide-ACCAc-Lys-Dab(Z)-Igl-Arg-ACCActivated Protein C (APC)Incorporation of unnatural amino acids Dab(Z) and Igl.Enhanced substrate cleavage and selectivity. rsc.org
Peptide-ACCAc-Tyr(2,6-Cl2-Z)-Nle-Glu(Bzl)-Arg-ACCFactor XIa (fXIa)Use of unnatural amino acids Tyr(2,6-Cl2-Z) and Glu(Bzl).High selectivity over other coagulation factors. acs.org
Peptide-ACCBiot-Ahx-hCha-Phe(guan)-Oic-Arg-P(OPh)2Neutrophil Serine Protease 4 (NSP4)Replacement of ACC with a phosphonate warhead and addition of a biotin tag.Creation of a covalent, high-affinity activity-based probe for detection. nih.gov
Peptide-ACCAc-D-Arg-Lys-Orn-Arg-ACCZika Virus (ZIKV) NS2B-NS3 ProteaseIncorporation of a D-amino acid at P4 and Ornithine at P2.Generation of a specific substrate for a viral protease. mdpi.com

Future Directions in Substrate Engineering and Enzymatic Probe Development

The field of substrate engineering and enzymatic probe development is continuously evolving, with several exciting future directions emerging. A primary goal is the creation of highly specific and sensitive tools for both basic research and clinical diagnostics.

Advanced Non-Canonical Amino Acids: The repertoire of non-canonical amino acids (ncAAs) available for peptide synthesis is expanding. nih.govacs.org Future research will likely focus on incorporating ncAAs with unique functionalities, such as photo-crosslinkers, redox-sensitive groups, or bio-orthogonal handles for "click" chemistry. mdpi.com These modifications will enable more sophisticated studies of protease-substrate interactions and the development of probes for new applications. The introduction of ncAAs can also be used to fine-tune the electronic properties and steric bulk of the peptide side chains to achieve even greater selectivity. acs.org

Multi-target and "Smart" Probes: There is growing interest in developing probes that can simultaneously report on the activity of multiple proteases in a complex biological sample. This can be achieved by designing probes with distinct fluorescent reporters that are selectively cleaved by different enzymes. rsc.org Furthermore, the development of "smart" probes that only become fluorescent upon encountering a specific set of conditions (e.g., a particular protease and a specific pH) could provide highly contextual information about enzymatic activity.

In Vivo Applications: A major challenge is to translate the success of in vitro probes to in vivo imaging. This requires the development of probes with improved pharmacokinetic properties, such as increased stability in serum, better cell permeability, and lower off-target toxicity. mdpi.com The incorporation of modifications like N-methylation or the use of peptidomimetics can enhance the in vivo stability of peptide-based probes. tdx.catmdpi.com

Integration with Genetic Code Expansion: The ability to genetically encode ncAAs directly into proteins in living cells opens up new frontiers. acs.org This technology could be used to produce proteases with novel specificities or to introduce fluorescent amino acids into substrate proteins to monitor their cleavage in real-time within a cellular context.

Computational Design and Machine Learning: As computational power increases, the in silico design of substrates and probes will become more predictive. Machine learning algorithms, trained on large datasets of protease specificity, could be used to design novel peptide sequences with high predicted affinity and selectivity for a given target. This computational-first approach could significantly accelerate the discovery and optimization process.

Q & A

What is the structural and functional significance of H-Arg-Nle-Nle-ACC in enzymatic studies?

Basic
this compound is a fluorogenic peptide substrate containing arginine (Arg), norleucine (Nle) residues, and a 7-amino-4-carbamoylmethylcoumarin (ACC) group. The ACC moiety fluoresces upon cleavage by proteases, enabling real-time kinetic measurements of enzymatic activity. This substrate is widely used to study serine proteases (e.g., thrombin) due to its specificity and sensitivity. Researchers should validate assay conditions (pH, temperature, buffer composition) to ensure optimal fluorescence signal-to-noise ratios .

What are the established methods for synthesizing and characterizing this compound?

Basic
Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Post-synthesis, reverse-phase HPLC purifies the compound, followed by characterization via mass spectrometry (MS) and NMR to confirm purity and structural integrity. Researchers must document protocols for reproducibility, including solvent systems, gradient conditions, and lyophilization steps .

How can researchers optimize assay conditions when using this compound to study protease kinetics?

Intermediate
Optimization involves systematically testing variables:

  • pH and ionic strength : Use buffers like Tris-HCl or PBS to mimic physiological conditions.
  • Temperature control : Enzymatic activity is temperature-sensitive; thermostatted microplate readers are recommended.
  • Inhibitors/cofactors : Include controls with protease inhibitors (e.g., PMSF) to confirm specificity.
    Data should be analyzed using Michaelis-Menten kinetics, with statistical validation of replicates to minimize variability .

How can this compound be integrated with structural biology techniques like crystallography or molecular dynamics (MD)?

Advanced
Combining kinetic data from ACC-based assays with structural techniques provides mechanistic insights. For example:

  • Crystallography : Co-crystallize the protease with this compound to resolve binding modes.
  • MD simulations : Model substrate-enzyme interactions to predict cleavage efficiency.
    Correlate simulation results with experimental kinetic parameters (e.g., kcat/KMk_{cat}/K_M) to validate hypotheses .

How should researchers address discrepancies in kinetic data obtained using this compound?

Advanced
Contradictions may arise from batch-to-batch substrate variability, enzyme purity, or instrument calibration. Solutions include:

  • Orthogonal assays : Validate results with non-fluorescent substrates (e.g., chromogenic).
  • Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance of outliers.
  • Control experiments : Test substrate stability under assay conditions to rule out degradation .

What strategies are effective for modifying this compound to target non-canonical proteases?

Intermediate
Structure-activity relationship (SAR) studies can guide modifications:

  • Residue substitution : Replace Arg or Nle with unnatural amino acids to alter specificity.
  • Linker optimization : Adjust peptide length or rigidity to enhance binding.
    Validate modifications using fluorescence polarization or surface plasmon resonance (SPR) .

How does this compound facilitate high-throughput screening (HTS) in drug discovery?

Advanced
In HTS, automate fluorescence measurements using microplate readers with integrated data pipelines. Key considerations:

  • Z’-factor validation : Ensure assay robustness (Z>0.5Z’ > 0.5).
  • Data normalization : Use reference controls to correct for plate-to-plate variability.
  • Reproducibility : Document lot numbers and storage conditions for substrate batches .

What protocols ensure the stability of this compound during long-term experiments?

Intermediate
Conduct stability studies by:

  • Temperature trials : Store aliquots at -80°C, -20°C, and 4°C; monitor degradation via HPLC.
  • Lyophilization : Assess rehydration efficacy and fluorescence retention.
    Publish stability profiles to guide experimental timelines .

How can computational modeling improve the design of this compound derivatives?

Advanced
Use docking software (e.g., AutoDock Vina) to predict binding affinities of modified substrates. Validate with MD simulations to assess conformational stability. Cross-reference computational predictions with kinetic assays to iteratively refine designs .

What methods are recommended for detecting and quantifying ACC cleavage products?

Basic
Fluorescence detection (ex/em ~380/460 nm) is standard. Calibrate instruments with free ACC standards to generate quantification curves. For low-concentration samples, employ signal amplification techniques (e.g., enzyme-linked fluorescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.